molecular formula C15H14IN3O3 B156860 Iomazenil (123I) CAS No. 127396-36-5

Iomazenil (123I)

Cat. No.: B156860
CAS No.: 127396-36-5
M. Wt: 407.20 g/mol
InChI Key: FRIZVHMAECRUBR-KIWWSDKQSA-N
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Description

Iomazenil (123I) is a radiopharmaceutical compound used primarily in single-photon emission computed tomography (SPECT) imaging. It is a ligand that displays high affinity for central-type benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex in the brain. This compound is particularly useful for imaging and studying various neurological conditions, including epilepsy, Alzheimer’s disease, and cerebral ischemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iomazenil (123I) involves a nucleophilic exchange reaction. The process typically includes the following steps:

  • A reaction mixture containing 1 mg of bromo-mazenil, 0.2 mg of tin(II) sulfate, 4 mg of 2,5-dihydroxybenzoic acid, and 5 mg of citric acid is prepared.
  • The mixture is flushed with nitrogen gas and heated at 121°C for 25 minutes in the presence of iodine-123 (37 MBq; 1 mCi).
  • The labeling yield obtained is between 80% and 90% .

Industrial Production Methods: For industrial production, the radiochemical is further purified using high-performance liquid chromatography (HPLC) separation, diluted with an isotonic citrate buffer (pH 4), filtered, and sterilized. This additional procedure increases the purity of Iomazenil (123I) to more than 97%, with an overall yield of 70-80% .

Chemical Reactions Analysis

Types of Reactions: Iomazenil (123I) primarily undergoes substitution reactions due to the presence of the iodine-123 isotope. The compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Involves reagents like sodium iodide (NaI) and Iodogen.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) can be used.

Major Products: The major products formed from these reactions include various iodinated derivatives and deiodinated byproducts .

Scientific Research Applications

Iomazenil (123I) has a wide range of applications in scientific research:

Mechanism of Action

Iomazenil (123I) acts as an antagonist and partial inverse agonist of benzodiazepine receptors, which are part of the GABA receptor complex. By binding to these receptors, it modulates the inhibitory effects of GABA, leading to changes in neuronal activity. This mechanism is useful in imaging studies to visualize and quantify receptor distribution and function in the brain .

Comparison with Similar Compounds

Uniqueness: Iomazenil (123I) is unique due to its high affinity for central-type benzodiazepine receptors and its ability to provide detailed imaging of receptor distribution and function in the brain. This makes it particularly valuable in both clinical and research settings for studying various neurological and psychiatric conditions .

Properties

CAS No.

127396-36-5

Molecular Formula

C15H14IN3O3

Molecular Weight

407.20 g/mol

IUPAC Name

ethyl 7-(123I)iodanyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3/i16-4

InChI Key

FRIZVHMAECRUBR-KIWWSDKQSA-N

SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C

Isomeric SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3[123I])C

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C

127396-36-5

Synonyms

(123I)iomazenil
ethyl 7-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
hyl 5,6-dihydro-7-iodo-(sup 123 sup)I-5-methyl-6-oxo-4h-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
iomazenil
iomazenil (123I)
iomazenil I-123
Ro 16-0154
Ro-16-0154

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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